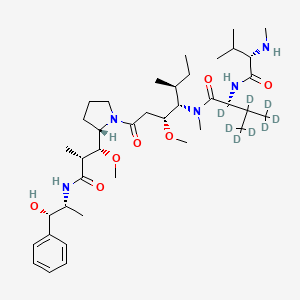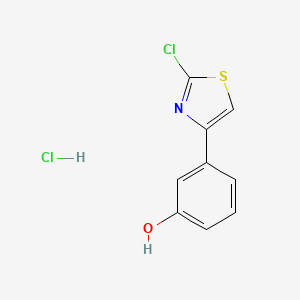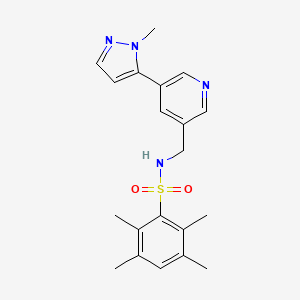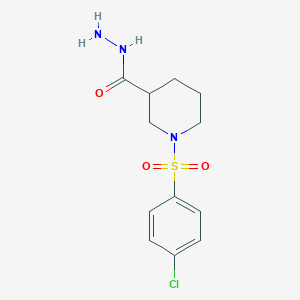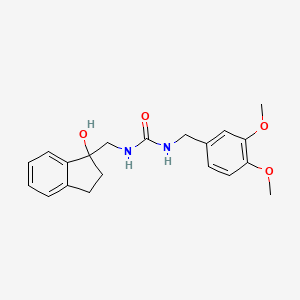![molecular formula C17H14ClN3O2S B2491921 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide CAS No. 864859-16-5](/img/structure/B2491921.png)
N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide" belongs to a class of compounds with potential interest in various fields of chemistry and pharmacology due to its structural complexity and functional groups. The compound incorporates elements such as acetyl, cyano, and chlorobenzamide groups attached to a tetrahydrothieno[2,3-c]pyridin ring, indicating its potential for a wide range of chemical reactions and biological activities.
Synthesis Analysis
Synthesis of related heterocyclic compounds typically involves multi-step reactions, starting from basic heterocyclic scaffolds and employing conditions that introduce functional groups selectively. For instance, compounds with structural similarities are often synthesized through reactions involving acetylenes and 1,2,4,5-tetrazines under microwave conditions, demonstrating the possibility of accelerating such cycloadditions significantly (Hoogenboom et al., 2006)(Hoogenboom, 2006).
Molecular Structure Analysis
The molecular and crystal structure of similar thieno[2,3-b]pyridine derivatives has been elucidated using X-ray diffraction, showing specific features like crystal packing and molecular geometry (Lysov et al., 2000)(Lysov, 2000). These studies provide insights into the arrangement and interactions within the crystal lattice, important for understanding the compound's physical properties.
Chemical Reactions and Properties
Chemical reactions involving related compounds often explore the functionality of the pyridine ring and its interactions with other substituents. For example, targeted synthesis techniques have been used to introduce formyl and chloro groups onto thieno[2,3-b]pyridine derivatives, showcasing the compound's reactivity and potential for further functionalization (Abdelwahab et al., 2017)(Abdelwahab, 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- A variety of pyridine derivatives, including structures similar to N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide, have been synthesized and tested for various biological activities. Some compounds have shown significant insecticidal, antimicrobial, and antitumor activities. For instance, derivatives have been evaluated against cowpea aphid, demonstrating insecticidal activity that surpasses some commercial insecticides (Bakhite et al., 2014). Additionally, specific derivatives have been synthesized with the aim of exploring their antitumor and antimicrobial activities, revealing some compounds with promising results (El‐Sayed et al., 2011).
Chemical Synthesis and Applications
- The chemical synthesis of such compounds involves complex reactions to yield new heterocyclic structures that could serve as key intermediates for further chemical transformations. These synthetic pathways are crucial for developing novel compounds that could be tested for various pharmacological properties. For example, the synthesis of hexa- and octahydropyrido[3'2':4,5]thieno[3,2-d]pyrimidines showcases the intricate synthetic strategies employed to create potentially bioactive molecules (Dotsenko et al., 2003).
Antitubulin Agents and Antiproliferative Activity
- Research has led to the discovery of compounds based on the 4,5,6,7-tetrahydrothieno[2,3-c]pyridine scaffold showing significant antiproliferative activity on cancer cell lines. These compounds act as antitubulin agents, inhibiting cancer cell growth and inducing apoptosis in a selective manner against cancer cells without affecting normal human cells. This highlights the potential therapeutic applications of these compounds in cancer treatment (Romagnoli et al., 2020).
Eigenschaften
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c1-10(22)21-7-6-13-14(8-19)17(24-15(13)9-21)20-16(23)11-2-4-12(18)5-3-11/h2-5H,6-7,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEWCUUDKUHOTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-dimethoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2491844.png)

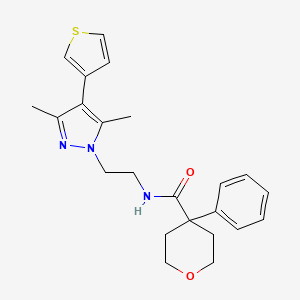
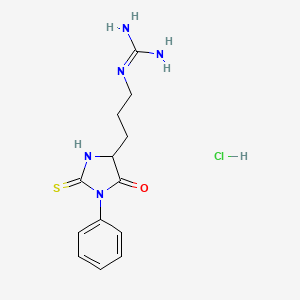

![5-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2491852.png)
![N-Naphtho[2,1-d]thiazol-2-yl-acetamide](/img/structure/B2491853.png)
